molecular formula C14H23N7S B11529412 4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl carbamimidothioate

4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl carbamimidothioate

Cat. No.: B11529412
M. Wt: 321.45 g/mol
InChI Key: VYEVEAXUCMNDMV-UHFFFAOYSA-N
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Description

{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE is a complex organic compound characterized by its triazine core and piperidine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE typically involves multiple steps. One common route starts with the preparation of the triazine core, followed by the introduction of piperidine groups. The final step involves the addition of the sulfanyl methanimidamide moiety. Reaction conditions often include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is common to achieve consistent product quality.

Chemical Reactions Analysis

Types of Reactions

{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine or triazine sites.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of {[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • {[4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE
  • {[4,6-BIS(PYRROLIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE

Uniqueness

{[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]SULFANYL}METHANIMIDAMIDE is unique due to its specific combination of piperidine and triazine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H23N7S

Molecular Weight

321.45 g/mol

IUPAC Name

[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl] carbamimidothioate

InChI

InChI=1S/C14H23N7S/c15-11(16)22-14-18-12(20-7-3-1-4-8-20)17-13(19-14)21-9-5-2-6-10-21/h1-10H2,(H3,15,16)

InChI Key

VYEVEAXUCMNDMV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)SC(=N)N)N3CCCCC3

Origin of Product

United States

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